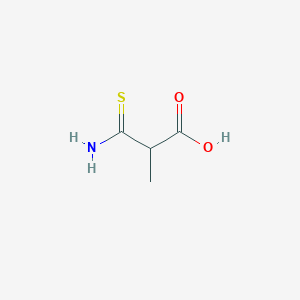
2,5-Bis(aminomethyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(aminomethyl)pyrrolidin-3-ol is a heterocyclic organic compound that features a pyrrolidine ring substituted with two aminomethyl groups at positions 2 and 5, and a hydroxyl group at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(aminomethyl)pyrrolidin-3-ol can be achieved through several routes. One common method involves the cyclization of a suitable precursor, such as a diamine, with a carbonyl compound under acidic or basic conditions. The reaction typically requires careful control of temperature and pH to ensure the formation of the desired pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are often employed to enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(aminomethyl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2,5-Bis(aminomethyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,5-Bis(aminomethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl groups can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity or function. The hydroxyl group may also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the aminomethyl and hydroxyl groups.
Prolinol: Contains a hydroxyl group but differs in the position and number of substituents.
Pyrrolizine: A related heterocyclic compound with different substitution patterns.
Uniqueness
2,5-Bis(aminomethyl)pyrrolidin-3-ol is unique due to the presence of both aminomethyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical modifications and interactions, making the compound versatile for various applications.
Propriétés
Formule moléculaire |
C6H15N3O |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
2,5-bis(aminomethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H15N3O/c7-2-4-1-6(10)5(3-8)9-4/h4-6,9-10H,1-3,7-8H2 |
Clé InChI |
MKNFSXUWFORQOH-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(C1O)CN)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-((tert-butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15203643.png)


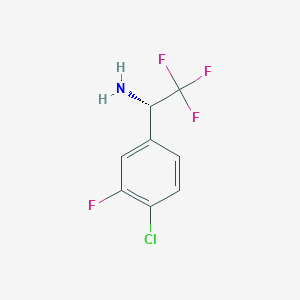
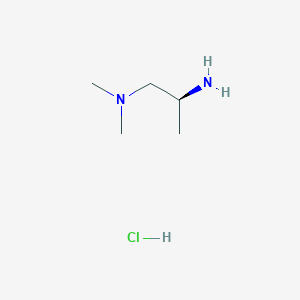
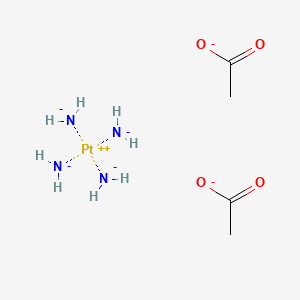



![(1R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B15203681.png)

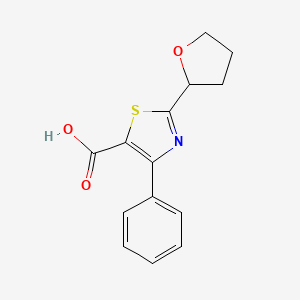
![3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B15203693.png)
